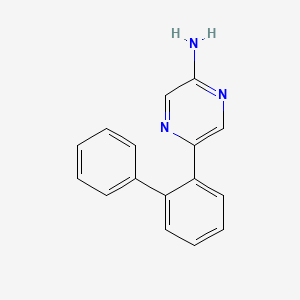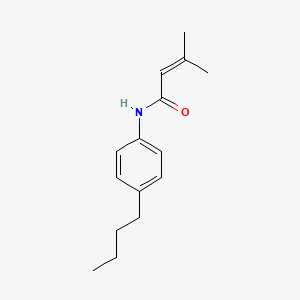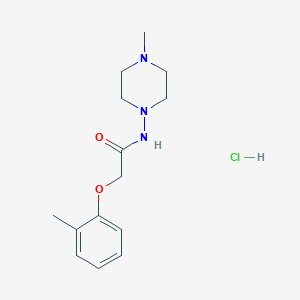![molecular formula C24H28N4O B4062286 N-[(1-phenylcyclopentyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4062286.png)
N-[(1-phenylcyclopentyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
Synthesis Analysis
Triazoles can be synthesized via various methods. One common method is the “Click” chemistry, which involves the reaction of azides and alkynes to form 1,2,3-triazoles . Another method is the Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure of “N-[(1-phenylcyclopentyl)methyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide” would include additional functional groups attached to this triazole ring.Chemical Reactions Analysis
The chemical reactions involving triazoles depend on the specific functional groups attached to the triazole ring. In general, triazoles can participate in various reactions due to the presence of multiple nitrogen atoms in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific triazole compound depend on its exact structure. In general, triazoles are stable compounds due to the aromaticity of the triazole ring .Aplicaciones Científicas De Investigación
Synthetic Routes and Drug Discovery
1,2,3-Triazoles are key scaffolds in organic compounds with applications in drug discovery, bioconjugation, material science, liquid crystals, and pharmaceutical chemistry. Their stability to hydrolysis and significant dipole moment facilitate interactions with biological targets. Notable drugs containing the 1,2,3-triazole ring include Rufinamide, Cefatrizine, and Tazobactam. Copper(I) catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles has emerged as a pivotal click reaction for developing biologically active 1,2,3-triazoles (Kaushik et al., 2019).
Therapeutic Potential
1,2,3-Triazole derivatives have been explored for their therapeutic potential, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of novel triazoles focuses on creating new chemical entities with diverse biological activities, highlighting the need for efficient preparations that consider green chemistry and sustainability (Ferreira et al., 2013).
Pharmacological Significance
The pharmacological significance of 1,2,4-triazole-containing scaffolds is highlighted by their presence in pharmaceuticals targeting cancer, microbes, and diseases. Strategies for synthesizing these scaffolds using 3-amino-1,2,4-triazole focus on developing new drug candidates, emphasizing the scaffold's role in drug discovery (Nasri et al., 2021).
Heterocyclic Chemistry in Medicinal Chemistry
Triazole analogues exhibit significant biological and pharmacological properties, making them a focus in medicinal chemistry. Their versatility supports various pharmacological activities, such as antimicrobial and anticonvulsant effects. The review on triazole compounds underlines their wide applicability across different therapeutic areas (Kumar et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-phenylcyclopentyl)methyl]-1-(3-phenylpropyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c29-23(25-19-24(15-7-8-16-24)21-13-5-2-6-14-21)22-18-28(27-26-22)17-9-12-20-10-3-1-4-11-20/h1-6,10-11,13-14,18H,7-9,12,15-17,19H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEZBGCZHUJBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CN(N=N2)CCCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenyl acetate](/img/structure/B4062216.png)

![N'-(3,5-dichlorophenyl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B4062253.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B4062256.png)
![ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4062265.png)

![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062276.png)
![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062284.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B4062301.png)


![methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B4062314.png)
![4-[5-(4-nitrophenyl)furan-2-yl]-N-phenyl-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4062321.png)
